(4-Chloro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine is a complex organic compound with the molecular formula C13H17ClF3NS It is characterized by the presence of a 4-chloro-benzyl group and a 2-methyl-1-trifluoromethylsulfanylmethylpropyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine typically involves multiple steps, starting with the preparation of the 4-chloro-benzyl and 2-methyl-1-trifluoromethylsulfanylmethylpropyl intermediates. These intermediates are then coupled through a series of reactions involving amination and substitution reactions under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Chloro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (4-Chloro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine: Unique due to its specific combination of functional groups.
This compound analogs: Compounds with similar structures but different substituents or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17ClF3NS |
---|---|
Molecular Weight |
311.79 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methyl-1-(trifluoromethylsulfanyl)butan-2-amine |
InChI |
InChI=1S/C13H17ClF3NS/c1-9(2)12(8-19-13(15,16)17)18-7-10-3-5-11(14)6-4-10/h3-6,9,12,18H,7-8H2,1-2H3 |
InChI Key |
CEWYSOFSUDSBOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CSC(F)(F)F)NCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.